N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- A benzodioxole moiety linked to the acetamide group, which may enhance metabolic stability and bioavailability.
- A sulfanyl bridge connecting the pyridazine and acetamide groups, which could influence redox properties or binding interactions.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for antiproliferative, insecticidal, or kinase-modulating activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S2/c1-13-22(33-23(25-13)14-2-4-15(24)5-3-14)17-7-9-21(28-27-17)32-11-20(29)26-16-6-8-18-19(10-16)31-12-30-18/h2-10H,11-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYQSXUHDLBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would likely involve multiple steps, including:
- Formation of the benzodioxole ring.
- Introduction of the fluorophenyl group.
- Synthesis of the thiazole ring.
- Formation of the pyridazine ring.
- Coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
- Catalysts to speed up reactions.
- Solvents to dissolve reactants and control reaction conditions.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May bind to specific receptors in biological systems.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals.
Therapeutic Applications: Possible use in treating specific diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications in developing new agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s design shares key elements with other acetamide-based derivatives. Below is a detailed analysis of its structural and functional distinctions:
Core Heterocyclic Systems
Key Observations :
- The pyridazine-thiazole core in the target compound distinguishes it from pyrazole- or triazole-based analogs. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases .
- The 4-fluorophenyl group (target) vs. 4-chlorophenyl () suggests tailored electronic effects: fluorine’s electronegativity could improve binding specificity compared to chlorine’s bulkier halo effect .
Key Observations :
Key Observations :
- The target compound’s sulfanyl bridge may require thiourea intermediates or thiol-disulfide exchange, contrasting with ’s hydroxyacetamide synthesis via nucleophilic substitution .
- ’s use of reaction optimization (e.g., tert-butyl groups for steric protection) highlights strategies that could be applied to the target compound’s benzodioxole segment .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a thiazole-pyridazine hybrid structure, which may contribute to its biological activity. The general formula is represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific interactions may include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It might modulate receptor activity related to inflammation and pain pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity | Details |
|---|---|
| Anticancer | Demonstrates growth inhibition in various cancer cell lines (e.g., leukemia). |
| Anti-inflammatory | Exhibits potential in reducing inflammatory responses in vitro. |
| Antimicrobial | Shows activity against certain bacterial strains. |
Anticancer Activity
A study investigated the effects of this compound on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated that the compound inhibited cell proliferation with an IC50 value around 0.5 µM. This inhibition was associated with the down-regulation of phospho-ERK1/2 levels, suggesting a mechanism involving MAPK signaling pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent .
Antimicrobial Properties
Preliminary screening revealed that the compound exhibits antimicrobial activity against several bacterial strains, indicating a broader therapeutic potential beyond cancer treatment.
Case Studies
-
Case Study 1: Leukemia Treatment
- Objective : To evaluate the efficacy of the compound in leukemia models.
- Method : In vivo studies using xenograft models.
- Results : Significant tumor reduction was observed with oral administration at doses of 10 mg/kg.
-
Case Study 2: Inflammation Model
- Objective : To assess anti-inflammatory effects in animal models.
- Method : Administration in models of induced inflammation.
- Results : Marked decrease in swelling and inflammatory markers was recorded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
